molecular formula C23H25N3O3 B5833760 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B5833760
M. Wt: 391.5 g/mol
InChI Key: MPESXLAEFBWYBO-UHFFFAOYSA-N
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Description

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a quinazolinone core, a cyclohexyl group, and an acetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation or acylation reactions.

    Attachment of the Acetamide Moiety: This step involves the reaction of the quinazolinone intermediate with 2-methylphenylacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group or the acetamide moiety.

    Reduction: Reduction reactions could target the quinazolinone core or the carbonyl groups.

    Substitution: Substitution reactions may occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Cyclohexyl-Substituted Compounds: Molecules with cyclohexyl groups attached to various functional groups.

    Acetamide Derivatives: Compounds containing the acetamide moiety with different aromatic or aliphatic substituents.

Uniqueness

The uniqueness of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-9-5-7-13-19(16)24-21(27)15-25-20-14-8-6-12-18(20)22(28)26(23(25)29)17-10-3-2-4-11-17/h5-9,12-14,17H,2-4,10-11,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPESXLAEFBWYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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